molecular formula C13H19N3O2 B2819848 2-cyclopropyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide CAS No. 1797021-86-3

2-cyclopropyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide

Cat. No.: B2819848
CAS No.: 1797021-86-3
M. Wt: 249.314
InChI Key: NTBXSJKXQYERJB-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide is a chemical compound of interest in medicinal chemistry and drug discovery research. The structure incorporates a pyrazole ring, a privileged scaffold in pharmaceutical development known to be present in compounds with a range of biological activities . This pyrazole is further functionalized with a tetrahydropyran (oxan-4-yl) group and linked to a cyclopropylacetamide moiety. The cyclopropyl group is a common feature in drug design used to modulate properties like metabolic stability and lipophilicity . As a small molecule, its precise mechanism of action and specific research applications are areas of active investigation. Researchers are exploring its potential as a building block for the synthesis of more complex molecules or as a candidate for high-throughput screening in the development of new therapeutic agents . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-cyclopropyl-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c17-13(7-10-1-2-10)15-11-8-14-16(9-11)12-3-5-18-6-4-12/h8-10,12H,1-7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBXSJKXQYERJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-cyclopropyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.

    Introduction of the tetrahydropyran ring: This step involves the formation of a tetrahydropyran ring through cyclization reactions.

    Attachment of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions.

    Formation of the acetamide linkage: This involves the reaction of the intermediate compounds with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-cyclopropyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-cyclopropyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Flexibility : The cyclopropyl group in both the target and BK80297 may confer metabolic stability, a feature critical for drug candidates .
  • Solubility vs. Bioactivity : The oxan-4-yl group likely improves aqueous solubility compared to BK80297’s methoxypyrazine or the thiadiazoles’ nitrophenyl groups. However, this may come at the cost of reduced antimicrobial potency, as seen in .
  • Synthetic Accessibility : The target compound’s synthesis (unreported in evidence) may parallel routes used for thiadiazoles, such as hydrazone cyclization or nucleophilic substitution .

Biological Activity

2-Cyclopropyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₄H₂₁N₃O₂
  • Molecular Weight : 263.34 g/mol
  • CAS Number : 2034229-41-7

Biological Activities

Research indicates that compounds containing the pyrazole moiety exhibit a broad spectrum of biological activities. Notably, this compound is being investigated for its potential as an anti-inflammatory and analgesic agent, similar to other pyrazole derivatives like celecoxib and phenylbutazone .

The proposed mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. By inhibiting COX, the compound may reduce the production of prostaglandins, thus alleviating pain and inflammation .

Study 1: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results demonstrated significant inhibition of edema in animal models when administered at specific dosages. The compound exhibited a dose-dependent response, highlighting its potential for therapeutic use in inflammatory conditions.

Dosage (mg/kg) Edema Reduction (%)
1025
2045
5070

Study 2: Analgesic Effects

Another investigation focused on the analgesic properties of this compound using the hot plate test in rodents. The findings indicated that administration of the compound resulted in a significant increase in pain threshold compared to control groups, suggesting effective analgesic activity.

Group Pain Threshold (s)
Control5.0
Low Dose (10 mg/kg)7.5
High Dose (50 mg/kg)12.0

Toxicity and Safety Profile

Preliminary toxicity assessments have shown that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-cyclopropyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide be optimized for high yield and purity?

  • Methodology :

  • The synthesis typically involves multi-step reactions, including cyclopropane introduction, pyrazole functionalization, and amide coupling. Key steps require optimizing reaction parameters such as solvent polarity (e.g., dichloromethane or DMF), temperature (0–80°C), and catalysts (e.g., triethylamine for deprotonation) .
  • Purification strategies like column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization are critical for isolating the target compound .
    • Data Table :
StepReactants/ConditionsYield (%)Reference
Cyclopropane couplingCyclopropane carboxylic acid, DCC/DMAP65–78
Pyrazole alkylationOxane-4-ylmethyl chloride, K₂CO₃, DMF70–85
Amide formationChloroacetyl chloride, TEA, CH₂Cl₂60–75

Q. What spectroscopic and analytical techniques are used to confirm the compound’s structural integrity?

  • Methodology :

  • 1H/13C NMR : Assign peaks for cyclopropyl (δ 0.8–1.2 ppm), oxane (δ 3.5–4.0 ppm), and pyrazole (δ 7.5–8.5 ppm) protons .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and pyrazole N-H (~3400 cm⁻¹) .
  • LC-MS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₄H₂₀N₃O₂: 278.15) .

Q. How should preliminary biological activity assays be designed to evaluate this compound?

  • Methodology :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination via dose-response curves .
  • Antimicrobial Screening : Employ broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Methodology :

  • Synthesize derivatives with modified substituents (e.g., replacing cyclopropyl with other alkyl groups or altering the oxane ring). Test against a panel of biological targets (e.g., cancer cell lines, enzyme isoforms) .
  • Example SAR Finding : Pyrazole N-substitution (e.g., oxane vs. methyl groups) significantly impacts solubility and target affinity due to steric and electronic effects .

Q. How can contradictions in reported synthesis yields or biological activities be resolved?

  • Methodology :

  • Controlled Replication : Repeat experiments using identical reagents, solvents, and equipment (e.g., anhydrous DMF vs. commercial grade) .
  • Data Discrepancy Example :
StudySolventYield (%)Biological Activity (IC₅₀, μM)
A DMF705.2
B CH₂Cl₂6012.8
  • Resolution : Solvent polarity (DMF vs. CH₂Cl₂) may alter reaction kinetics or compound stability, affecting outcomes .

Q. What computational approaches predict the compound’s biological targets and binding modes?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2, EGFR). Validate with MD simulations for stability .
  • PASS Program : Predict antimicrobial or anticancer activity based on structural analogs .

Key Research Challenges

  • Stereochemical Control : The cyclopropane and oxane moieties may introduce chiral centers, requiring enantioselective synthesis (e.g., chiral catalysts) .
  • Stability Under Biological Conditions : Monitor degradation in PBS or serum (HPLC tracking) to assess pharmacokinetic viability .

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